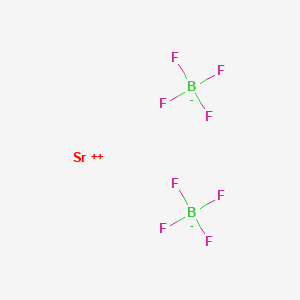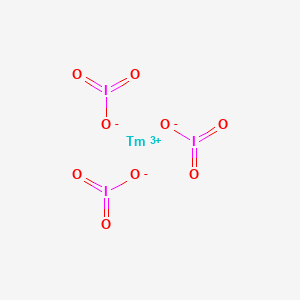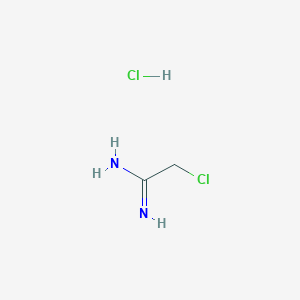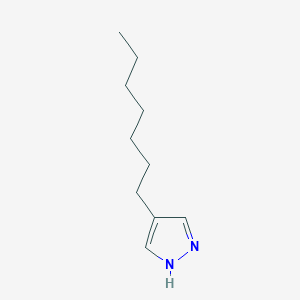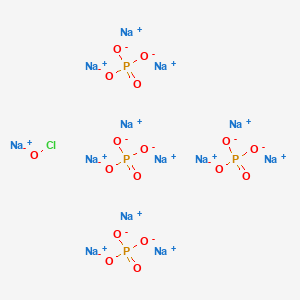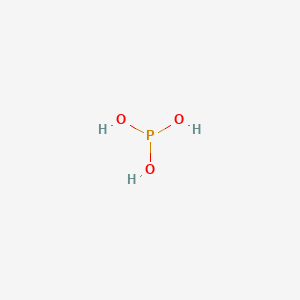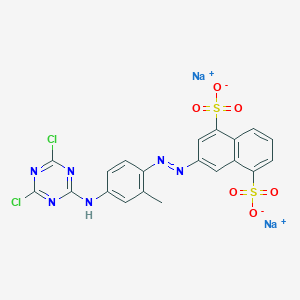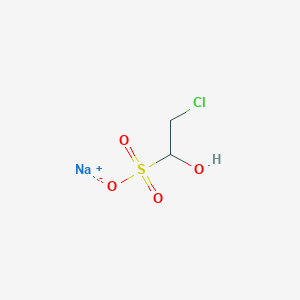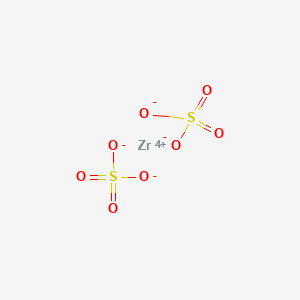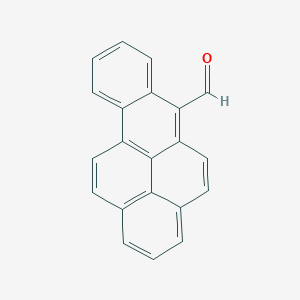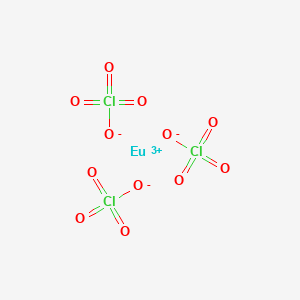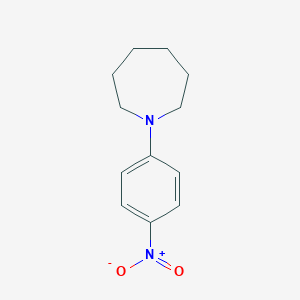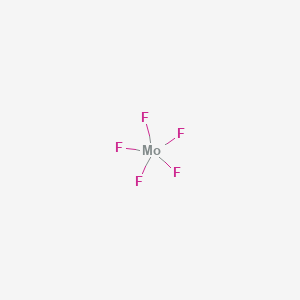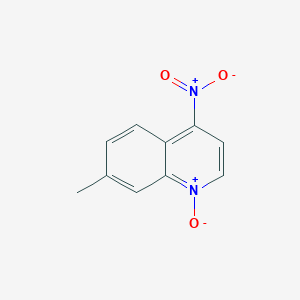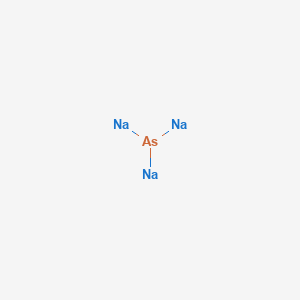
Sodium arsenide (Na3As)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium arsenide (Na3As) is an inorganic compound that is widely used in scientific research. It is a highly toxic and reactive compound that is mainly used for its unique properties in various fields of study. The compound is synthesized using different methods, and its mechanism of action is well-understood.
Mecanismo De Acción
Sodium arsenide is a highly toxic compound that acts by inhibiting the activity of enzymes involved in cellular respiration. It binds to the sulfhydryl groups of enzymes and disrupts their activity, leading to cellular damage and death. The compound also induces oxidative stress and DNA damage, leading to apoptosis and necrosis.
Efectos Bioquímicos Y Fisiológicos
Sodium arsenide has several biochemical and physiological effects, including the inhibition of cellular respiration, induction of oxidative stress, and DNA damage. The compound also affects the activity of several enzymes involved in metabolic pathways, leading to cellular damage and death. Additionally, it affects the immune system and can cause immunosuppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium arsenide is a highly reactive and toxic compound that has several advantages and limitations for lab experiments. Its unique properties make it an ideal reagent for the synthesis of other arsenic compounds and as a dopant in semiconductor research. However, its toxicity and reactivity make it challenging to handle, and strict safety measures must be taken when working with the compound.
Direcciones Futuras
There are several future directions for the study of sodium arsenide. One area of research is the development of safer and more efficient methods for the synthesis of the compound. Additionally, the study of the compound's effects on cellular signaling pathways and gene expression is an area of active research. Moreover, the use of sodium arsenide as a potential anticancer agent is an area of interest, and several studies have shown promising results in preclinical models.
Conclusion:
In conclusion, sodium arsenide is a highly reactive and toxic compound that has several unique properties that make it an ideal reagent for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound's toxicity and reactivity make it challenging to handle, and strict safety measures must be taken when working with the compound. However, its unique properties make it an essential tool in various fields of study.
Métodos De Síntesis
Sodium arsenide is synthesized using different methods, including the reaction of sodium and arsenic, the reaction of sodium hydride and arsenic trioxide, and the reaction of sodium and arsenic oxide. The most common method is the reaction of sodium and arsenic in a sealed tube under high temperature and pressure. The reaction produces sodium arsenide as a black solid that is highly reactive and toxic.
Aplicaciones Científicas De Investigación
Sodium arsenide is widely used in scientific research due to its unique properties. It is mainly used in the field of semiconductor research, where it is used as a dopant for the production of n-type semiconductors. It is also used in the synthesis of other arsenic compounds and as a reagent in organic synthesis. Additionally, it is used in the study of metal arsenides and their properties.
Propiedades
Número CAS |
12044-25-6 |
|---|---|
Nombre del producto |
Sodium arsenide (Na3As) |
Fórmula molecular |
AsNa3 |
Peso molecular |
143.8909 g/mol |
Nombre IUPAC |
disodioarsanylsodium |
InChI |
InChI=1S/As.3Na |
Clave InChI |
MMQSOEGXVXPNSH-UHFFFAOYSA-N |
SMILES |
[Na][As]([Na])[Na] |
SMILES canónico |
[Na][As]([Na])[Na] |
Otros números CAS |
12044-25-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



